molecular formula C5H6BrN3O B3108138 1-Amino-4-bromo-1H-pyrrole-2-carboxamide CAS No. 1638760-28-7

1-Amino-4-bromo-1H-pyrrole-2-carboxamide

Cat. No.: B3108138
CAS No.: 1638760-28-7
M. Wt: 204.02 g/mol
InChI Key: PLMRKXQGCOKIFW-UHFFFAOYSA-N
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Description

1-Amino-4-bromo-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C5H6BrN3O . It has a molecular weight of 204.02 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4BrN3/c6-4-1-5(2-7)9(8)3-4/h1,3H,8H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.02 g/mol . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis of Complex Molecules

One notable application of 1-Amino-4-bromo-1H-pyrrole-2-carboxamide is in the synthesis of complex molecules. For example, it serves as a precursor in the preparation of novel pyrrolo[2,3-d]pyrimidin-4-ones, showcasing its utility in cyclocondensation reactions. This synthesis process involves the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes followed by air oxidation, facilitated by a Brønsted-acidic ionic liquid as a green and reusable catalyst in solvent-free conditions (Davoodnia et al., 2010).

Development of Pharmaceutical Compounds

Furthermore, this compound is instrumental in the development of pharmaceutical compounds. Its application is evidenced in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, demonstrating the compound's versatility and the mild, environmentally friendly reaction conditions that yield high product percentages (E. C. Aquino et al., 2015).

Material Science

In material science, the compound is used as a building block for creating materials with potential electronic or photovoltaic properties. The synthesis of derivatives like 4-amino-5-carboxamide-6-bromo-7-(β-L-xylofuranosyl)pyrrolo pyrimidine highlights its role in the assembly of complex structures with specific functionalities, potentially leading to new materials or drug candidates with anticancer activity (Huang Jie-han, 2009).

Catalysis

Additionally, this compound derivatives are explored for catalytic applications, illustrating the compound's utility in facilitating chemical reactions under environmentally friendly conditions. This is demonstrated in the development of catalyst systems, such as copper/N-methoxy-1H-pyrrole-2-carboxamide for the synthesis of phenothiazines, which highlights the role of such compounds in promoting efficient and green chemical processes (Manna Huang et al., 2014).

Safety and Hazards

The compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed) and H320 (Causes eye irritation). Precautionary statements include P202 (Do not handle until all safety precautions have been read and understood), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like dna gyrase , suggesting potential targets could be enzymes or receptors involved in critical biological pathways.

Mode of Action

This interaction could lead to changes in the conformation or function of the target, affecting downstream processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

Properties

IUPAC Name

1-amino-4-bromopyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c6-3-1-4(5(7)10)9(8)2-3/h1-2H,8H2,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMRKXQGCOKIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C=C1Br)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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